2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide
CAS No.: 1261005-01-9
Cat. No.: VC4246921
Molecular Formula: C21H15ClN4O4
Molecular Weight: 422.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261005-01-9 |
|---|---|
| Molecular Formula | C21H15ClN4O4 |
| Molecular Weight | 422.83 |
| IUPAC Name | 2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H15ClN4O4/c22-14-3-1-4-15(10-14)23-19(27)11-26-8-2-5-16(26)21-24-20(25-30-21)13-6-7-17-18(9-13)29-12-28-17/h1-10H,11-12H2,(H,23,27) |
| Standard InChI Key | WUMCKZKXKAGSJL-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC(=CC=C5)Cl |
Introduction
Chemical Composition
The compound consists of:
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A 1,3-benzodioxole group: Known for its presence in bioactive molecules, this moiety contributes to the compound's potential biological activity.
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A 1,2,4-oxadiazole ring: A heterocyclic structure often associated with pharmaceutical and agrochemical applications due to its stability and bioactivity.
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A pyrrole ring: Common in biologically active compounds and contributes to the electron-rich nature of the molecule.
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An acetamide linkage: Provides a polar functional group that may enhance solubility and interaction with biological targets.
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A 3-chlorophenyl group: Adds hydrophobicity and may influence binding affinity in biological systems.
Molecular Formula
The molecular formula is derived from its systematic name:
This indicates the presence of 20 carbon atoms, 15 hydrogen atoms, one chlorine atom, four nitrogen atoms, and three oxygen atoms.
Synthesis Pathway
While specific synthesis details for this compound are not readily available in the provided sources, a plausible pathway can be inferred based on its structural features:
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Formation of the 1,3-Benzodioxole Subunit:
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The benzodioxole group can be synthesized from catechol through methylenation using formaldehyde under acidic conditions.
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Construction of the 1,2,4-Oxadiazole Ring:
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The oxadiazole ring is typically formed by cyclization reactions involving amidoximes and carboxylic acid derivatives or nitriles under dehydrating conditions.
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Pyrrole Formation and Coupling:
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Pyrroles are usually synthesized via the Paal-Knorr reaction or condensation methods. The pyrrole can then be functionalized with the oxadiazole and benzodioxole units through nucleophilic substitution or coupling reactions.
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Attachment of the Acetamide Group:
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The acetamide linkage can be introduced via acylation of an amine precursor with chloroacetyl chloride or similar reagents.
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